2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate
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Overview
Description
2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoroethyl group, a pyridinyl group, and a pyrazolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor under controlled conditions. One common method involves the use of trifluoromethanesulfonic anhydride and 2,2,2-trifluoroethanol, which are reacted at room temperature and then refluxed for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridinyl and pyrazolyl groups may also contribute to the compound’s overall biological activity by interacting with different molecular sites.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-8-6-10(17-11(20)21-7-12(13,14)15)19(18-8)9-4-2-3-5-16-9/h2-6H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBJUEMANOUJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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